molecular formula C11H8N2 B564853 alpha-Carboline-15N2 CAS No. 1189983-12-7

alpha-Carboline-15N2

Cat. No. B564853
CAS RN: 1189983-12-7
M. Wt: 170.185
InChI Key: BPMFPOGUJAAYHL-ULRYTFMMSA-N
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Description

Alpha-Carboline-15N2 (also known as 15N2-α-carboline) is a synthetic compound derived from the amino acid tryptophan. It is a member of the 15N2-α-carboline family of compounds, which have been studied extensively for their pharmacological and biotechnological applications. 15N2-α-carboline is a highly potent and selective inhibitor of monoamine oxidase (MAO) type A (MAOA) and type B (MAOB). MAOA and MAOB are enzymes that are involved in the metabolism of serotonin, dopamine, and other neurotransmitters in the brain. 15N2-α-carboline has been found to have a wide range of potential therapeutic applications, including the treatment of depression, anxiety, and neurodegenerative diseases.

Scientific Research Applications

15N2-α-carboline has been studied extensively for its potential therapeutic applications. It has been found to be a highly potent and selective inhibitor of MAOA and MAOB, and it has been suggested that it may be useful in the treatment of depression, anxiety, and neurodegenerative diseases. In addition, 15N2-α-carboline has been found to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential use as an antidepressant, anxiolytic, and anticonvulsant.

Mechanism of Action

15N2-α-carboline is a highly potent and selective inhibitor of MAOA and MAOB. The mechanism of action of 15N2-α-carboline is not completely understood, but it is thought to involve the inhibition of the activity of these enzymes. By inhibiting the activity of MAOA and MAOB, 15N2-α-carboline is thought to increase the levels of serotonin, dopamine, and other neurotransmitters in the brain, which may lead to the therapeutic effects of the compound.
Biochemical and Physiological Effects
15N2-α-carboline has been found to have a wide range of biochemical and physiological effects. It has been found to increase the levels of serotonin, dopamine, and other neurotransmitters in the brain. In addition, 15N2-α-carboline has been found to have anti-inflammatory and anti-cancer properties. It has also been found to have antidepressant, anxiolytic, and anticonvulsant effects.

Advantages and Limitations for Lab Experiments

The main advantage of using 15N2-α-carboline in laboratory experiments is its high potency and selectivity for MAOA and MAOB. This allows for the study of the effects of 15N2-α-carboline on the brain and other organs in a very controlled and precise manner. However, 15N2-α-carboline is a synthetic compound and its effects on the body may not be fully understood. In addition, it is difficult to obtain 15N2-α-carboline in large quantities and it is expensive.

Future Directions

Future research on 15N2-α-carboline could focus on further understanding its mechanism of action and its effects on the brain and other organs. Additionally, research could also focus on the development of more efficient and cost-effective methods for synthesizing 15N2-α-carboline. Additionally, research could also focus on developing new therapeutic applications for 15N2-α-carboline, such as the treatment of depression, anxiety, and neurodegenerative diseases. Finally, further research could also focus on the potential side effects of 15N2-α-carboline and ways to minimize them.

properties

IUPAC Name

9H-(115N)pyridino[2,3-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2/c1-2-6-10-8(4-1)9-5-3-7-12-11(9)13-10/h1-7H,(H,12,13)/i12+1,13+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPMFPOGUJAAYHL-ULRYTFMMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C3=C([15NH]2)[15N]=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Carboline-15N2

Synthesis routes and methods

Procedure details

This example describes the synthesis of compounds 7 and 8 of FIG. 5. A solution of 2-dimethylamino-4-(3-indolyl)imidazole 5.HCl (0.2 g, 0.76 mmol) in 40 mL of methanol saturated with ammonia (MeOH, sat. NH3) was allow to stir in the presence of air at 25° C. for 1 day during which time compound 7 precipitated from the solution as a dark solid and was collected by filtration. Resubjection of 7 to an ammonia saturated methanol solution in air for 7 days at 25° C. produced compound 8 as a orange solid after concentration of the reaction mixture in vacuo followed by Flash silica gel chromatography (CH2Cl2/MeOH(NH3), 19:1). The yield of compound 8 was 60%. Referring to FIGS. 21 and 22, Compound 7: 1H NMR (300 MHz, DMSO-d6) δ 11.98 (bs, 2H), 10.43 (s, 2H), 8.72 (m, 2H), 7.49 (m, 2H), 7.22 (m, 4H), 3.46 (bs, 6H); 13CNMR (100 MHz, DMSO-d6) δ 173.2 (sx2), 172.1 (sx2), 147.2 (sx2), 139.5 (dx2), 137.6 (sx2), 128.2 (sx2), 124.6 (dx2), 123.6 (dx2), 122.0 (dx2), 112.8 (dx2), 111.9 (sx2), 38.9 (qx4); HRFABMS calcd for C26H25N8 449.2202, found 449.2178. Referring to FIGS. 23-25, Compound 8: 1H NMR (300 MHz, DMSO-d6) δ 13.36 (s, 1H), 12.13 (s, 1H), 11.88 (bs, 1H), 11.00 (bs, 1H), 9.03 (d, J=7.7 Hz, 1H), 8.94 (bs, 1H), 7.96 (bs, 1H), 7.68 (dm, J=7.7 Hz, 1H), 7.55 (m, 2H), 7.42-7.28 (m, 3H), 3.37 (s, 6H); 13C NMR (100 MHz, DMSO-d6+D2O) δ 167.5 (s), 155.8 (s), 148.1 (s), 143.3 (d), 141.0 (s), 138.2 (s), 134.4 (s), 130.5 (s), 128.9 (d), 128.3 (d), 125.5 (d), 125.2 (s), 124.9 (d), 124.5 (d), 121.4 (d), 120.6 (d), 118.2 (s), 114.5 (d), 112.0 (d), 108.6 (s), 103.4 (s), 40.4 (qx2); HRFABMS calcd for C23H20N7 394.1780, found 394.1784.
[Compound]
Name
compounds 7
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-dimethylamino-4-(3-indolyl)imidazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
compound 7
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
40 mL
Type
reactant
Reaction Step Six

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